![molecular formula C7H9IN2 B13032293 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is a heterocyclic compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol This compound is characterized by the presence of an iodine atom and a methyl group attached to a pyrrolo[1,2-B]pyrazole ring system
Métodos De Preparación
The synthesis of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Reaction Mechanism: The iodine atom is introduced into the pyrrolo[1,2-B]pyrazole ring through an electrophilic substitution reaction, resulting in the formation of this compound.
Análisis De Reacciones Químicas
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be compared with other similar compounds, such as:
3-Bromo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C7H9IN2 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
3-iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9IN2/c1-5-2-7-6(8)3-9-10(7)4-5/h3,5H,2,4H2,1H3 |
Clave InChI |
OZHAILSEMJRVOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=NN2C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
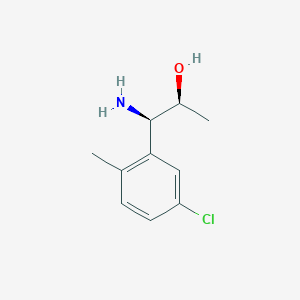

![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
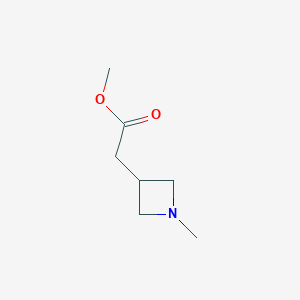
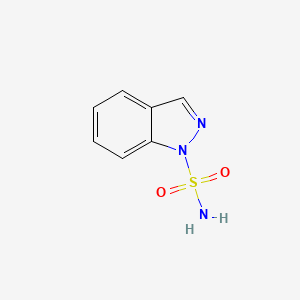
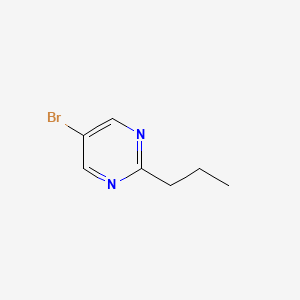
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
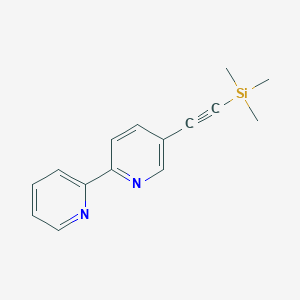
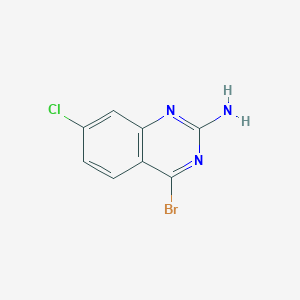
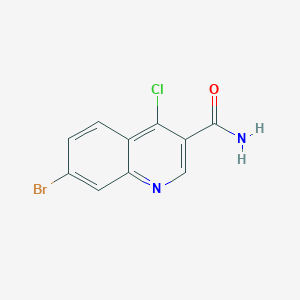
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
